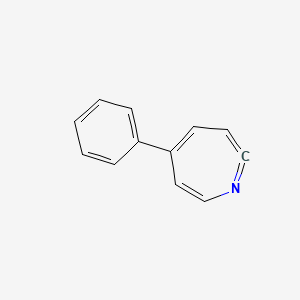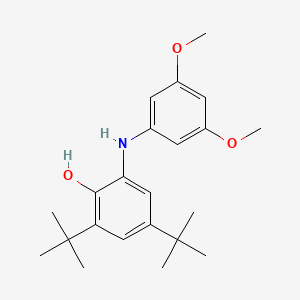
2,4-Di-tert-butyl-6-(3,5-dimethoxyanilino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Di-tert-butyl-6-(3,5-dimethoxyanilino)phenol: is an organic compound that belongs to the class of phenols. It is characterized by the presence of two tert-butyl groups and a dimethoxyanilino group attached to a phenolic ring. This compound is known for its antioxidant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Di-tert-butyl-6-(3,5-dimethoxyanilino)phenol typically involves the alkylation of phenol with tert-butyl groups. This process is often achieved through a Friedel-Crafts alkylation reaction, where phenol reacts with isobutylene in the presence of a strong acid catalyst such as triflic acid or zeolites . The reaction conditions usually involve heating the mixture to around 70°C to facilitate the alkylation process .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors that allow for better control of reaction conditions and higher yields. The use of solid acid catalysts like zeolites is preferred due to their reusability and environmental benefits .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The phenolic group in 2,4-Di-tert-butyl-6-(3,5-dimethoxyanilino)phenol can undergo oxidation reactions, leading to the formation of quinones.
Reduction: The compound can be reduced to form hydroquinones under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones.
Substitution: Halogenated phenols and other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: 2,4-Di-tert-butyl-6-(3,5-dimethoxyanilino)phenol is used as a stabilizer in polymers and plastics to prevent oxidative degradation . It is also employed in the synthesis of other complex organic molecules.
Biology: The compound has been studied for its antioxidant properties, which can help in reducing oxidative stress in biological systems .
Industry: In the industrial sector, it is used as an additive in lubricants and fuels to enhance their stability and performance .
Mécanisme D'action
The antioxidant properties of 2,4-Di-tert-butyl-6-(3,5-dimethoxyanilino)phenol are primarily due to its ability to donate hydrogen atoms from the phenolic group, thereby neutralizing free radicals . This process involves the formation of a stable phenoxyl radical, which prevents further oxidative reactions. The compound also interacts with various molecular targets, including enzymes involved in oxidative stress pathways .
Comparaison Avec Des Composés Similaires
2,4-Di-tert-butylphenol: Known for its use as an antioxidant in various applications.
2,6-Di-tert-butylphenol: Another antioxidant with similar properties but different structural features.
2,4-Dimethyl-6-tert-butylphenol: Used as an ultraviolet stabilizer and antioxidant.
Uniqueness: 2,4-Di-tert-butyl-6-(3,5-dimethoxyanilino)phenol stands out due to the presence of the dimethoxyanilino group, which enhances its antioxidant properties and provides additional sites for chemical modifications. This makes it more versatile in various applications compared to its analogs.
Propriétés
Numéro CAS |
819798-89-5 |
|---|---|
Formule moléculaire |
C22H31NO3 |
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
2,4-ditert-butyl-6-(3,5-dimethoxyanilino)phenol |
InChI |
InChI=1S/C22H31NO3/c1-21(2,3)14-9-18(22(4,5)6)20(24)19(10-14)23-15-11-16(25-7)13-17(12-15)26-8/h9-13,23-24H,1-8H3 |
Clé InChI |
ZNABXKJDWMVQEF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)NC2=CC(=CC(=C2)OC)OC)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-({[2-(4-Hydroxyphenyl)ethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14216585.png)
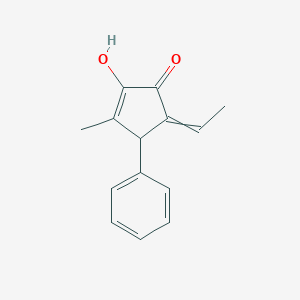

![Bismuth, dichlorobis(4-chlorophenyl)[4-(trifluoromethyl)phenyl]-](/img/structure/B14216607.png)
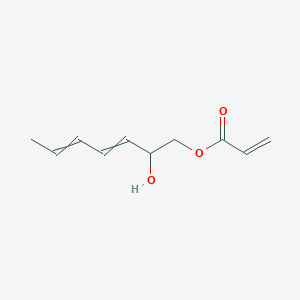
![2,7-Dimethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane](/img/structure/B14216621.png)
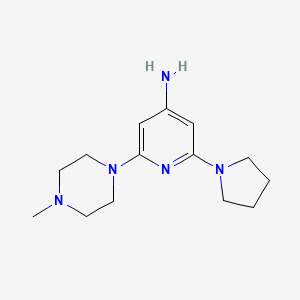
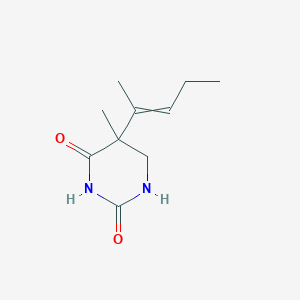
![Azetidine, 2-(3-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14216650.png)
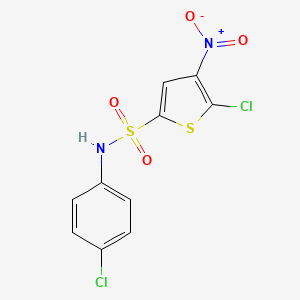
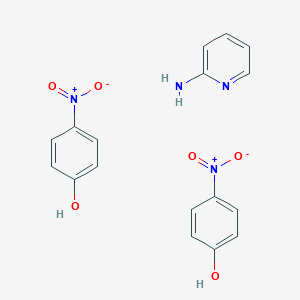
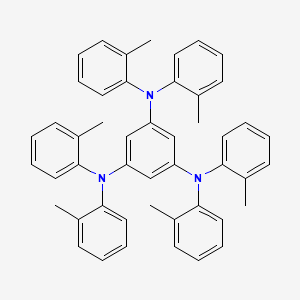
![5-Amino-3-[2-(piperidin-1-yl)anilino]-1H-pyrazole-4-carbonitrile](/img/structure/B14216675.png)
